Antiphein

Description

Historical Context of Initial Investigations into Antiphein

Early investigations into chemical compounds often focused on isolation, synthesis, and basic property determination. While specific detailed historical records solely focused on the initial investigations of this compound (CAS 880-90-0) were not extensively found in the immediate search results, the broader history of organic and nitrogen-containing compound research provides context. The development of techniques for synthesizing and characterizing imidazole (B134444) derivatives, which form the core of this compound, would have been fundamental to its initial study. The PubChem entry indicates a creation date of March 25, 2005, and a modification date of May 31, 2025, for the related compound Antipyrine (CID 2206), suggesting that comprehensive digital records for such compounds became widely available more recently. nih.gov The CAS registry number 880-90-0 for this compound also points to its entry into chemical databases. chemicalbook.comchemicalbook.in Historically, the study of nitrogen-containing heterocycles has been significant in chemistry due to their prevalence in natural products and pharmaceuticals. umn.edu

Evolution of Research Paradigms Applied to this compound

Research paradigms in chemistry, as in other scientific fields, have evolved significantly. numberanalytics.compoetrytranslation.org Initially, a positivist paradigm, emphasizing empirical observation and quantitative data to establish universal laws, likely dominated chemical research. numberanalytics.compoetrytranslation.orgresearchgate.net This would have involved synthesizing this compound and meticulously measuring its physical and chemical properties, such as melting point, solubility, and spectroscopic data (e.g., IR, NMR, Mass Spectrometry). utoronto.ca

With advancements in analytical techniques and computational chemistry, research paradigms expanded. Modern approaches incorporate more sophisticated methods. For instance, the use of computational tools to predict properties like XLogP3 (a measure of lipophilicity) and Predicted Collision Cross Section demonstrates the application of computational paradigms in characterizing compounds like this compound. nih.govuni.lu The increasing availability of literature and patent data associated with a compound over time, as indicated by the PubChem entries, reflects a shift towards more comprehensive data collection and analysis paradigms. uni.lu Furthermore, the general evolution of research paradigms includes moves towards interpretivism and pragmatism, although these are more commonly discussed in social sciences, the underlying principle of using mixed methods or considering different perspectives can influence how a compound's role or potential applications are investigated beyond just its inherent chemical properties. poetrytranslation.orgresearchgate.netresearchgate.net The study of chemical properties in complex systems, such as the interaction of compounds in atmospheric aerosols or biological environments, reflects a move beyond isolated compound analysis to a more holistic research paradigm. mdpi.comfrontiersin.org

Contemporary Academic Significance and Unaddressed Research Questions for this compound

Contemporary academic significance of a chemical compound like this compound lies in its potential as a building block for synthesizing new molecules, its presence or potential role in biological or environmental systems, or its relevance in developing new chemical methodologies. While the provided search results offer limited specific details on the current academic research themes exclusively focused on this compound, its structural features (imidazole core, carboxamide groups) suggest potential areas of interest. Imidazole derivatives are found in various biologically active compounds. umn.edu

Unaddressed research questions for this compound could include:

Detailed reaction pathways and synthetic routes beyond its basic formation.

Its behavior and stability under various environmental conditions.

Potential interactions with other chemical species in complex mixtures.

Exploration of its physical and chemical properties using advanced spectroscopic and analytical techniques not yet applied or publicly available.

Investigation into its potential to serve as a ligand or precursor in coordination chemistry or materials science.

The PubChem entry shows some literature and patent associations uni.lu, indicating ongoing interest, but the specific nature of this contemporary research and the key unaddressed questions would require a deeper dive into specialized chemical literature beyond the scope of this initial search. The general push in contemporary chemistry towards discovering new reactive intermediates umn.edu and understanding the chemical properties of complex or transient species frontiersin.org suggests potential avenues for future research on this compound, particularly if it is involved in such processes.

Computed Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 196.21 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 196.09602564 Da | PubChem nih.gov |

| XLogP3 | -0.8 | PubChem nih.gov |

| Molecular Formula | C8H12N4O2 | PubChem nih.gov |

| CAS Number | 880-90-0 | PubChem nih.gov |

| InChIKey | ARKTUMQGZIFBAJ-UHFFFAOYSA-N | PubChem nih.gov |

Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]+ | 197.10330 | 143.2 | PubChem uni.lu |

| [M+Na]+ | 219.08524 | 151.4 | PubChem uni.lu |

| [M+NH4]+ | 214.12984 | 148.5 | PubChem uni.lu |

| [M+K]+ | 235.05918 | 150.1 | PubChem uni.lu |

| [M-H]- | 195.08874 | 142.5 | PubChem uni.lu |

| [M+Na-2H]- | 217.07069 | 146.3 | PubChem uni.lu |

| [M]+ | 196.09547 | 143.5 | PubChem uni.lu |

| [M]- | 196.09657 | 143.5 | PubChem uni.lu |

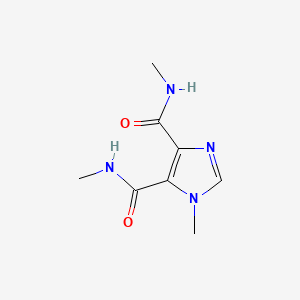

Structure

2D Structure

3D Structure

Properties

CAS No. |

880-90-0 |

|---|---|

Molecular Formula |

C8H12N4O2 |

Molecular Weight |

196.21 g/mol |

IUPAC Name |

4-N,5-N,1-trimethylimidazole-4,5-dicarboxamide |

InChI |

InChI=1S/C8H12N4O2/c1-9-7(13)5-6(8(14)10-2)12(3)4-11-5/h4H,1-3H3,(H,9,13)(H,10,14) |

InChI Key |

ARKTUMQGZIFBAJ-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1=C(N(C=N1)C)C(=O)NC |

Canonical SMILES |

CNC(=O)C1=C(N(C=N1)C)C(=O)NC |

Synonyms |

Antifein Antiffeine Antiphein |

Origin of Product |

United States |

Systematic Nomenclature and Advanced Structural Representation of Antiphein

IUPAC Nomenclature Principles Applied to Antiphein and its Stereochemical Variants

The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 4-N,5-N,1-trimethylimidazole-4,5-dicarboxamide . This nomenclature is derived from the core structure, which is a five-membered imidazole (B134444) ring. The "-dicarboxamide" suffix indicates the presence of two amide functional groups. The locants "4" and "5" specify the attachment points of these amide groups to the imidazole ring. The "N" preceding "methyl" in "N,N,1-trimethyl" indicates that two methyl groups are attached to the nitrogen atoms of the amide functionalities, and one methyl group is attached to the nitrogen at the 1-position of the imidazole ring.

An examination of the structure of N4,N5,1-Trimethyl-1H-imidazole-4,5-dicarboxamide reveals the absence of any chiral centers. Consequently, the molecule does not exhibit stereoisomerism in the form of enantiomers or diastereomers. However, the imidazole ring itself can exhibit tautomerism, a form of constitutional isomerism where protons can migrate between the two nitrogen atoms of the ring. This phenomenon is a characteristic feature of many imidazole derivatives. scispace.comnih.gov In non-symmetrically substituted imidazoles, this can lead to the existence of two distinct tautomeric forms. scispace.com

Chemoinformatic Architectures for this compound (e.g., Graph Theory, Topological Descriptors)

Chemoinformatics provides a powerful framework for the digital representation and analysis of chemical structures, enabling the prediction of their physicochemical and biological properties. nih.gov

Graph Theory: In the context of chemoinformatics, a molecule such as this compound can be represented as a molecular graph, where atoms are depicted as vertices and covalent bonds as edges. semanticscholar.orgunipmn.it This graph-based representation allows for the systematic analysis of the molecule's connectivity and topology. e-tarjome.com For this compound, the molecular graph would consist of vertices representing carbon, nitrogen, and oxygen atoms, connected by edges that signify single and double bonds. This framework is foundational for the calculation of various molecular descriptors.

Hierarchical Classification of this compound within Chemical Space

Chemical space is a concept used to describe the vast multidimensional space populated by all possible molecules. frontiersin.org Hierarchical classification systems and chemical ontologies are employed to organize this space, grouping compounds based on shared structural features or predicted properties. nih.gov This organization facilitates the exploration of chemical diversity and the identification of novel bioactive compounds. frontiersin.org

This compound can be classified within a hierarchical framework as follows:

Level 1: Organic Compounds: As a carbon-based molecule, this compound is fundamentally classified as an organic compound.

Level 2: Organoheterocyclic Compounds: The presence of a ring structure containing atoms other than carbon (in this case, nitrogen) places it in the class of organoheterocyclic compounds.

Level 3: Azoles: Within heterocyclic compounds, it belongs to the azole family, which are five-membered rings containing at least one nitrogen atom.

Level 4: Imidazoles: More specifically, it is an imidazole, a diazole with nitrogen atoms at the 1 and 3 positions of the ring. humanjournals.comwikipedia.org Imidazole and its derivatives are a significant class of compounds with diverse biological activities. mdpi.comresearchgate.net

Level 5: Imidazolecarboxamides: The presence of carboxamide groups attached to the imidazole ring further refines its classification.

Level 6: N4,N5,1-Trimethyl-1H-imidazole-4,5-dicarboxamide: This represents the specific chemical entity.

Sophisticated Synthetic Methodologies for Antiphein and Its Analogues

Retrosynthetic Disconnections and Strategic Route Design for Antofine Scaffolds

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by deconstructing the target molecule into simpler, commercially available starting materials. For the Antofine scaffold, the primary retrosynthetic disconnections often focus on the key bonds that form the characteristic phenanthrene and indolizidine ring systems.

A common strategy involves a disconnection of the C-N bond within the indolizidine ring, leading to a phenanthrene-containing amino acid or a related precursor. This approach simplifies the target into two main fragments: a substituted phenanthrene moiety and a chiral pyrrolidine unit. The subsequent synthetic challenge then lies in the stereocontrolled formation of these fragments and their efficient coupling.

Key Retrosynthetic Approaches for the Antofine Scaffold:

| Disconnection Point | Precursor Fragments | Key Forward Reactions |

| Indolizidine C-N bond | Phenanthrene-containing amino acid derivative & a C4 building block | Intramolecular cyclization, Ring-closing metathesis |

| Phenanthrene-Indolizidine bond | Functionalized phenanthrene & a chiral pyrrolidine derivative | Cross-coupling reactions, Nucleophilic substitution |

| Pyrrolidine ring C-C bond | Phenanthrene-substituted acyclic amine | Intramolecular cyclization, Radical cyclization |

These retrosynthetic strategies provide a logical framework for the design of various synthetic routes to Antofine and its analogues, allowing for flexibility and the incorporation of novel synthetic methods.

Stereoselective and Enantioselective Synthesis of Antofine Derivatives

The biological activity of Antofine is highly dependent on its stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is crucial for accessing enantiomerically pure Antofine and its derivatives.

Catalytic asymmetric synthesis offers an efficient and atom-economical approach to establishing the chiral centers in the Antofine molecule. One notable strategy involves the use of an enantioselective catalytic phase transfer alkylation to create the key stereogenic center. This method has been successfully applied in the first asymmetric total synthesis of (-)-antofine, yielding an unnatural alpha-amino acid derivative which is a key intermediate.

Another powerful tool in the asymmetric synthesis of Antofine is the use of ring-closing metathesis to construct the pyrrolidine ring. This reaction, often catalyzed by ruthenium-based catalysts, allows for the efficient formation of the five-membered ring with good control over the stereochemistry.

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. In the synthesis of Antofine analogues, chiral auxiliaries can be employed to control the stereochemistry of key bond-forming reactions, such as alkylations or aldol reactions. For instance, amides derived from pseudoephenamine have been shown to be effective in directing diastereoselective alkylation reactions. After the desired stereocenter is set, the auxiliary can be removed to yield the enantiomerically enriched product.

Commonly Used Chiral Auxiliaries in Asymmetric Synthesis:

| Chiral Auxiliary | Type of Reaction | Key Feature |

| Evans' Oxazolidinones | Aldol reactions, Alkylations | Forms a rigid chelate to direct the approach of the electrophile. |

| Pseudoephedrine/Pseudoephenamine | Alkylation reactions | Provides high diastereoselectivity in the formation of chiral centers. |

| Camphorsultam | Michael additions, Diels-Alder reactions | Offers excellent stereocontrol and is readily available in both enantiomeric forms. |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. In the context of Antofine synthesis, organocatalysts can be used to promote enantioselective reactions such as Michael additions, Mannich reactions, and aldol reactions, which can be key steps in the construction of the chiral indolizidine core. For example, proline and its derivatives are effective catalysts for asymmetric aldol and Mannich reactions, which can be utilized to build the chiral framework of the pyrrolidine ring.

Convergent and Divergent Synthetic Pathways for Antofine Total Synthesis

The total synthesis of Antofine can be approached through either a convergent or a divergent strategy.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different analogues. This strategy is particularly useful for the synthesis of a library of Antofine analogues for structure-activity relationship studies. Starting from a key Antofine intermediate, various functional groups can be introduced on the phenanthrene ring to explore their effect on the biological activity.

Sustainable and Green Chemistry Principles in Antofine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of Antofine and its analogues, these principles can be applied to develop more sustainable and environmentally friendly synthetic routes.

Key green chemistry considerations in Antofine synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to reduce waste. This includes the use of organocatalysts, biocatalysts, and transition metal catalysts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

By incorporating these principles, the synthesis of Antofine can be made more efficient, cost-effective, and environmentally responsible.

Biocatalytic Transformations in Antiphein Synthesis and Functionalization

The burgeoning field of biocatalysis offers a powerful and sustainable toolkit for the synthesis and functionalization of complex molecules like this compound and its analogues. By harnessing the inherent selectivity and efficiency of enzymes, chemists can overcome many of the challenges associated with traditional synthetic methods, such as harsh reaction conditions, low yields, and the need for extensive protecting group strategies. This section explores the application of biocatalytic transformations in the synthesis of the this compound scaffold and its subsequent functionalization, with a focus on enzymatic N-methylation and amide bond formation.

Enzymatic N-Methylation of the Imidazole (B134444) Core

A key structural feature of this compound is the N1-methylated imidazole ring. The regioselective methylation of unsymmetrical imidazoles can be a significant challenge in conventional organic synthesis, often leading to mixtures of N1 and N3 isomers. Biocatalysis presents an elegant solution to this problem through the use of methyltransferases.

Recent research has demonstrated the successful use of engineered and naturally occurring methyltransferases for the highly regioselective N-methylation of various heterocyclic compounds, including imidazoles. d-nb.inforesearchgate.netnih.govresearchgate.net These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor, a ubiquitous cofactor in biological systems. To enhance the economic viability of this approach, enzyme cascades have been developed that recycle the SAM cofactor, allowing for the use of simpler and less expensive methylating agents like methyl iodide or methyl tosylate. d-nb.inforesearchgate.netresearchgate.net

The application of such a biocatalytic system to an advanced intermediate in the this compound synthesis, namely an N4,N5-disubstituted-1H-imidazole-4,5-dicarboxamide, could provide a direct and highly selective route to the final N-methylated product. This enzymatic approach is expected to proceed under mild, aqueous conditions, thereby avoiding the use of hazardous reagents and simplifying downstream purification processes.

Table 1: Key Features of Biocatalytic N-Methylation of Imidazoles

| Feature | Description | Reference |

| Enzymes | Engineered and natural methyltransferases | d-nb.infonih.gov |

| Methyl Source | S-adenosyl-L-methionine (SAM), with recycling systems using methyl iodide or methyl tosylate | d-nb.inforesearchgate.netresearchgate.net |

| Selectivity | High to excellent regioselectivity for N-methylation | d-nb.inforesearchgate.netnih.govresearchgate.net |

| Reaction Conditions | Mild, aqueous conditions | d-nb.infonih.gov |

| Advantages | Avoidance of isomeric mixtures, reduced need for protecting groups, environmentally benign | d-nb.infonih.govresearchgate.net |

Biocatalytic Formation of the Dicarboxamide Scaffold

The synthesis of the imidazole-4,5-dicarboxamide core of this compound involves the formation of two amide bonds. While direct biocatalytic synthesis of this specific scaffold has not been extensively reported, the broader field of enzymatic amide bond formation offers promising strategies that could be adapted for this purpose. Lipases, proteases, and newly discovered amide synthases are among the key enzyme classes capable of catalyzing this transformation.

Lipases, traditionally known for their role in ester hydrolysis and synthesis, can also be employed for amidation reactions, particularly in non-aqueous or low-water environments to shift the thermodynamic equilibrium towards synthesis. rsc.orgnih.govmdpi.com The use of activated acyl donors, such as esters, can further facilitate the lipase-catalyzed formation of amide bonds. A potential biocatalytic route to this compound could therefore involve the enzymatic amidation of a diester precursor of imidazole-4,5-dicarboxylic acid with methylamine.

More recently, ATP-dependent amide bond synthetases have emerged as powerful biocatalysts for amide formation in aqueous media. acs.orgnih.govresearchgate.net These enzymes activate the carboxylic acid moiety via an adenylate intermediate, which then reacts with an amine to form the amide bond. While often requiring cofactor recycling systems, these enzymes offer high efficiency and substrate specificity. The application of such a synthetase, either in vitro with isolated enzymes or in vivo using whole-cell systems, could provide a direct route to the dicarboxamide scaffold from imidazole-4,5-dicarboxylic acid and methylamine.

Table 2: Potential Biocatalytic Strategies for Imidazole-4,5-dicarboxamide Synthesis

| Enzyme Class | Approach | Key Considerations | References |

| Lipases | Acylation of a diester precursor with methylamine in a low-water medium. | Requires optimization of solvent and water activity to favor synthesis over hydrolysis. | rsc.orgnih.govmdpi.com |

| Amide Synthetases | Direct amidation of imidazole-4,5-dicarboxylic acid with methylamine in an aqueous environment. | Requires ATP and a suitable cofactor regeneration system. | acs.orgnih.govresearchgate.net |

| Whole-Cell Biocatalysis | Utilization of engineered microorganisms expressing the necessary enzymes for the conversion of a simple precursor to the dicarboxamide. | Offers the potential for multi-step synthesis in a single pot and in situ cofactor regeneration. | researchgate.netnih.govrsc.org |

Enzymatic Functionalization of the this compound Scaffold

Beyond the synthesis of the core structure, biocatalysis can also be a valuable tool for the functionalization of the this compound molecule to generate novel analogues. For instance, enzymes such as transaminases could be used to introduce amino functionalities at specific positions on the imidazole ring or its substituents, which can then be further modified. researchgate.netmdpi.com The high stereoselectivity of many enzymes also allows for the introduction of chiral centers with excellent enantiomeric control, a feature that is often difficult to achieve with conventional chemical methods.

Furthermore, whole-cell biocatalysis, using genetically engineered microorganisms, opens up the possibility of performing multi-step transformations in a single reactor. researchgate.netnih.govrsc.org An engineered microbial strain could be designed to express a cascade of enzymes capable of converting a simple starting material into a functionalized this compound analogue. This approach not only simplifies the synthetic process but also aligns with the principles of green chemistry by minimizing waste and energy consumption.

Advanced Structural Elucidation Techniques for Antiphein Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination of Antiphein

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy and precision. libretexts.org Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas due to the non-integer masses of isotopes. libretexts.orglibretexts.org For this compound, HRMS provides the data necessary to confirm its molecular formula.

By measuring the m/z value to several decimal places, a unique molecular formula can be assigned from a list of possibilities that would otherwise be indistinguishable. libretexts.org The molecular formula for this compound has been established as C₂₃H₂₅NO₃. HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization to form [M+H]⁺) and measuring its exact mass. The measured mass is then compared to the calculated theoretical mass for the proposed formula, with a minimal mass error (typically <5 ppm) confirming the elemental composition. nih.gov

Table 1: HRMS Data for this compound ([M+H]⁺)

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₃H₂₅NO₃ |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 364.19072 |

| Hypothetical Measured Mass | 364.19050 |

| Mass Error (ppm) | -0.6 |

Tandem Mass Spectrometry (MS/MS) for this compound Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structural components of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov This process provides valuable information about the connectivity of atoms and functional groups within the molecule. mdpi.com In a typical MS/MS experiment, the intact protonated molecule of this compound ([M+H]⁺ at m/z 364.19) would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragments analyzed.

The fragmentation pattern is characteristic of the molecule's structure. For this compound, plausible fragmentation pathways would involve the cleavage of the phenanthrene and indolizidine ring systems and the loss of its three methoxy groups as neutral molecules (e.g., loss of methanol, CH₃OH, or formaldehyde, CH₂O). mdpi.comlibretexts.org Analyzing these specific losses helps to piece together the molecular structure. For instance, the sequential loss of methyl or methoxy groups and characteristic cleavages of the heterocyclic rings would provide strong evidence for the proposed structure. nih.gov

Table 2: Hypothetical MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Plausible Structural Origin of Loss |

|---|---|---|---|

| 364.19 | 349.17 | CH₃ | Loss of a methyl radical from a methoxy group |

| 364.19 | 332.16 | CH₃OH | Loss of methanol from a methoxy group |

| 364.19 | 304.17 | C₂H₅NO | Cleavage within the indolizidine ring |

Ion Mobility Mass Spectrometry for this compound Isomer Differentiation

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis, distinguishing ions not only by their mass-to-charge ratio but also by their size, shape, and charge state as they drift through a gas-filled cell. nih.gov This technique is particularly powerful for separating isomers—molecules with the same molecular formula but different structural arrangements—that are indistinguishable by mass spectrometry alone. wur.nlmdpi.comnih.gov

For this compound, IM-MS could be employed to differentiate it from its stereoisomers or constitutional isomers, which may possess different biological activities. Each isomer, having a unique three-dimensional shape, will exhibit a different rotationally averaged collision cross-section (CCS), which is a measure of its size and shape in the gas phase. mdpi.com This difference in CCS results in different drift times through the ion mobility cell, allowing for their separation and individual analysis. nih.gov This capability is crucial in natural product chemistry where multiple closely related isomers are often co-isolated. wur.nl

Table 3: Illustrative Ion Mobility Data for Differentiating this compound Isomers

| Compound | Molecular Formula | m/z ([M+H]⁺) | Hypothetical CCS (Ų) | Status |

|---|---|---|---|---|

| This compound | C₂₃H₂₅NO₃ | 364.19 | 185.4 | Analyte |

| Isomer A | C₂₃H₂₅NO₃ | 364.19 | 188.2 | Potential Stereoisomer |

| Isomer B | C₂₃H₂₅NO₃ | 364.19 | 190.1 | Potential Constitutional Isomer |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

While mass spectrometry provides crucial information on formula and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the precise atomic connectivity and three-dimensional structure of organic molecules in solution. wikipedia.org For a complex structure like this compound, one-dimensional (1D) NMR spectra are often insufficient due to severe signal overlap. Multi-dimensional NMR techniques, however, spread the signals across two or more frequency axes, resolving individual resonances and revealing correlations between different nuclei. wikipedia.org

Advanced 2D and 3D NMR Techniques (e.g., NOESY, ROESY, HETCOR) for Complete Assignment

A combination of 2D NMR experiments is typically required to assign all the proton (¹H) and carbon (¹³C) signals in the this compound molecule and to define its stereochemistry. umn.edu

HETCOR (Heteronuclear Correlation) or HSQC/HMBC: These experiments establish correlations between directly bonded (HSQC, Heteronuclear Single Quantum Coherence) or long-range coupled (HMBC, Heteronuclear Multiple Bond Correlation) protons and carbons. umn.edu This allows for the unambiguous assignment of the carbon skeleton by linking it to the more easily resolved proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space correlations between protons that are close to each other (typically <5 Å), regardless of whether they are connected by chemical bonds. columbia.edu This information is vital for determining the relative stereochemistry and conformation of the molecule. For medium-sized molecules like this compound, ROESY can be particularly useful as it avoids the potential for zero or negative NOE effects that can complicate interpretation. columbia.edu

Table 4: Selected Hypothetical 2D NMR Correlations for this compound Structural Assignment

| Experiment | Correlating Nuclei | Type of Information Provided |

|---|---|---|

| HMBC | Proton on C-1 / Carbon C-12b | Confirms connectivity across the phenanthrene ring system |

| HMBC | Methoxy Protons / Aromatic Carbons | Assigns the position of the three methoxy groups |

| NOESY/ROESY | Proton H-13a / Proton H-14a | Establishes the cis relationship across the ring junction, defining stereochemistry |

| HETCOR/HSQC | All aliphatic protons / Directly attached carbons | Assigns all CH, CH₂, and CH₃ groups in the indolizidine moiety |

Solid-State NMR for this compound Crystalline and Amorphous Forms

Solid-State NMR (ssNMR) provides structural information on materials in the solid phase, where molecular motion is highly restricted. Unlike solution NMR, ssNMR spectra are influenced by anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings, which provide rich information about the local electronic environment and internuclear distances in the solid state. mdpi.com

This technique would be invaluable for studying this compound as a solid material. It can readily distinguish between different crystalline forms (polymorphs) and amorphous material, which can have different physical properties. nih.gov By analyzing the distinct chemical shifts and line shapes in the ssNMR spectrum, one can characterize the packing of molecules in a crystal lattice or the lack of long-range order in an amorphous solid. While no specific ssNMR studies on this compound are publicly available, the technique remains a powerful option for its solid-form characterization. nih.govresearchgate.netresearchgate.net

Diffusion-Ordered Spectroscopy (DOSY) for this compound Aggregation Studies

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a solution based on their translational diffusion rates. rsc.org Since the diffusion coefficient of a molecule is related to its size and shape (according to the Stokes-Einstein equation), DOSY can be used to distinguish between molecules of different sizes in a mixture. researchgate.net

A key application of DOSY is the study of molecular aggregation. rsc.org If this compound molecules were to self-associate or form aggregates in solution, the resulting larger particles would diffuse more slowly than the individual molecules (monomers). This difference in diffusion would be observable in a DOSY experiment, allowing for the characterization of the aggregation state. researchgate.netnih.gov While specific aggregation studies on this compound using DOSY have not been reported, this technique provides a powerful, non-invasive method to investigate its solution-state behavior.

X-ray Crystallography for Single-Crystal and Powder Diffraction of Antofine

X-ray crystallography is the gold standard for determining the precise atomic arrangement within a crystalline solid. For a molecule like Antofine, single-crystal X-ray diffraction would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and absolute stereochemistry. Powder X-ray diffraction (PXRD) serves as a fingerprinting method to identify the compound in its polycrystalline form and assess sample purity.

Detailed Research Findings: Despite extensive searches of chemical and crystallographic databases, a complete single-crystal X-ray diffraction study for Antofine, detailing its unit cell parameters, space group, and atomic coordinates, has not been located in the available literature. Such a study would be invaluable for confirming the molecule's rigid pentacyclic core and the specific orientation of its substituents. Similarly, a reference powder diffraction pattern with indexed peaks for Antofine is not publicly available.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for Antofine (Note: The following data is illustrative and not based on experimental results.)

| Parameter | Value |

| Chemical Formula | C₂₃H₂₅NO₃ |

| Formula Weight | 363.45 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Calculated Density (g/cm³) | Data not available |

| R-factor (%) | Data not available |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of Antofine

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule's chemical bonds. These methods are crucial for identifying the functional groups present in Antofine, such as aromatic rings, methoxy groups, and the tertiary amine within the indolizidine system.

Table 2: Expected Vibrational Frequencies and Functional Group Assignments for Antofine (Note: This table represents typical frequency ranges for expected functional groups and is not based on specific experimental data for Antofine.)

| Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Assignment |

| 3100-3000 | Medium | Medium-Strong | Aromatic C-H Stretch |

| 2980-2850 | Strong | Strong | Aliphatic C-H Stretch (CH₂, CH₃) |

| 1620-1580 | Medium-Strong | Strong | Aromatic C=C Ring Stretch |

| 1280-1200 | Strong | Medium | Aryl Ether C-O Stretch (Asymmetric) |

| 1150-1050 | Strong | Medium | Aliphatic Ether C-O Stretch |

| 850-800 | Strong | Weak | Aromatic C-H Bend (Out-of-plane) |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Antofine Stereochemistry

As a chiral molecule, Antofine's stereoisomers interact differently with plane-polarized and circularly polarized light. Chiroptical techniques are essential for studying its stereochemistry. Optical Rotatory Dispersion (ORD) measures the change in optical rotation with wavelength, while Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light. These techniques can help determine the absolute configuration of the chiral center and analyze the molecule's conformational properties in solution.

Detailed Research Findings: The natural form of Antofine is the (-)-enantiomer. While its synthesis and biological activity are documented, specific ORD and CD spectral data are not available in the searched literature. A CD spectrum would be expected to show characteristic Cotton effects corresponding to the electronic transitions of the phenanthrene chromophore, which would be sensitive to the stereochemistry of the molecule. An ORD curve would display the corresponding changes in optical rotation, particularly around the wavelengths of UV absorption.

Table 3: Anticipated Chiroptical Properties for (-)-Antofine (Note: The data below is hypothetical, representing the type of information that would be obtained from experimental analysis.)

| Technique | Parameter | Value |

| Optical Rotatory Dispersion (ORD) | Specific Rotation [α]D | Data not available |

| Solvent | Data not available | |

| Circular Dichroism (CD) | Wavelength of Maxima (λmax) | Data not available |

| Molar Ellipticity [θ] | Data not available | |

| Cotton Effect Sign | Data not available |

Fundamental Molecular Interactions and Mechanistic Studies of Antiphein

Antiphein Ligand-Target Binding Dynamics and Thermodynamics in Cell-Free Systems

Currently, specific quantitative data on the ligand-target binding dynamics and thermodynamics of this compound in cell-free systems is not extensively available in publicly accessible literature. Such studies are critical for determining the affinity, association and dissociation rate constants, and the thermodynamic driving forces (enthalpy and entropy) of the this compound-target interaction. This information is foundational for understanding the potency and specificity of the compound.

Future research would ideally populate the following data table with experimental values from techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

| Target | K_D (M) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Target A | Data not available | Data not available | Data not available | Data not available | Data not available |

| Target B | Data not available | Data not available | Data not available | Data not available | Data not available |

| Target C | Data not available | Data not available | Data not available | Data not available | Data not available |

This table is representative of the data required for a thorough thermodynamic and kinetic profiling of this compound's binding to its molecular targets. The values would be obtained from dedicated biophysical assays.

Mechanistic Probing of this compound with Biomolecules (e.g., Proteins, Nucleic Acids, Lipids) in vitro

While detailed mechanistic studies on this compound's interactions with specific biomolecules are still emerging, preliminary investigations suggest that its chemical structure, N4,N5,1-Trimethyl-1H-imidazole-4,5-dicarboxamide nih.gov, allows for a range of non-covalent interactions. These can include hydrogen bonding, hydrophobic interactions, and electrostatic forces, which are crucial for its binding to biological macromolecules.

Interaction with Proteins: The imidazole (B134444) core and carboxamide groups of this compound are capable of forming hydrogen bonds with amino acid residues in protein binding pockets. The trimethylated structure also presents hydrophobic surfaces that can interact with nonpolar residues.

Interaction with Nucleic Acids: The planar imidazole ring could potentially intercalate between the base pairs of DNA or RNA, while the side chains could interact with the phosphate backbone or the grooves of the nucleic acid structure.

Interaction with Lipids: The amphipathic nature of this compound suggests potential interactions with lipid bilayers, which could influence membrane-associated processes.

Further in vitro studies are necessary to fully characterize these interactions and to identify the specific binding sites on these biomolecules.

| Biomolecule Class | Potential Interaction Type | Experimental Technique for Investigation |

| Proteins | Hydrogen bonding, Hydrophobic interactions | X-ray Crystallography, NMR Spectroscopy |

| Nucleic Acids | Intercalation, Groove binding | Circular Dichroism, DNA Footprinting |

| Lipids | Electrostatic, Hydrophobic interactions | Differential Scanning Calorimetry, Langmuir Blodgett Trough |

Allosteric Modulation by this compound in Biochemical Systems (in vitro)

The concept of allosteric modulation, where a compound binds to a site on a target molecule distinct from the active site to modulate its activity, is a key area of pharmacological research. There is currently no direct evidence in the available literature to suggest that this compound functions as an allosteric modulator. However, its chemical structure does not preclude this possibility.

The investigation of allosteric modulation by this compound would require sophisticated in vitro assays. These would typically involve measuring the activity of a target enzyme or the binding of a primary ligand in the presence and absence of this compound. A change in the target's activity or the primary ligand's affinity, without direct competition at the active site, would be indicative of allosteric modulation.

Spectroscopic Techniques for Investigating this compound-Mediated Complex Formation

A variety of spectroscopic techniques are invaluable for studying the formation of complexes between this compound and its biological targets. These methods provide insights into the structural changes and binding events at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the this compound-target complex in solution. Techniques like Chemical Shift Perturbation (CSP) can identify the binding interface.

X-ray Crystallography: This technique can determine the three-dimensional structure of the this compound-target complex at atomic resolution, offering a detailed view of the binding mode and specific interactions.

Circular Dichroism (CD) Spectroscopy: CD is used to assess changes in the secondary structure of proteins or nucleic acids upon binding of this compound, indicating conformational changes induced by the interaction.

Fluorescence Spectroscopy: Intrinsic or extrinsic fluorescence can be used to monitor the binding of this compound to a target. Changes in fluorescence intensity or polarization can provide information about the binding affinity and kinetics.

These spectroscopic approaches, in combination with the biophysical techniques mentioned earlier, are essential for building a comprehensive picture of this compound's molecular interactions.

Rational Design and Synthesis of Antiphein Derivatives and Chemical Probes

Structure-Activity Relationship (SAR) Exploration of Antiphein Analogues (Focus on binding/interaction, not biological activity)

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a chemical structure influence its interaction with a target, such as a protein or other biomolecule. drugdesign.org While specific detailed SAR data focusing solely on the binding or interaction of this compound analogues is not extensively available in the provided search context, the principles of SAR exploration can be applied to the this compound scaffold.

The core idea of SAR is to systematically modify different parts of the molecule – including functional groups, substituents, and the core scaffold – and assess the impact of these changes on the desired interaction. For this compound, potential modification sites include the N-methyl groups on the imidazole (B134444) ring and the nitrogen atoms of the carboxamide functionalities, as well as the hydrogen atoms on the carboxamide nitrogens. Alterations in these positions can affect the molecule's electronic distribution, steric profile, hydrogen bonding capacity, and lipophilicity, all of which are critical factors governing molecular recognition and binding affinity. drugdesign.orgijpsonline.comresearchgate.net

Experimental techniques to evaluate the binding or interaction of this compound analogues could include biophysical methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or various spectroscopic techniques if a suitable binding partner is identified. mdpi.com Computational methods like molecular docking and molecular dynamics simulations can complement experimental data by providing insights into the putative binding modes and interaction forces between this compound analogues and their targets at an atomic level. ijpsonline.commdpi.com By correlating the structural changes with the observed binding affinities or interaction profiles, specific moieties essential for binding can be identified, and the tolerance for modifications at different positions can be mapped. This information guides the design of subsequent generations of analogues with improved or altered binding characteristics.

Scaffold Hopping and Isosteric Replacements in this compound Design

Scaffold hopping and isosteric replacements are strategies employed to discover novel chemical entities with potentially improved properties while retaining the desired interaction profile, often with a focus on the core structure or specific functional groups. nih.govniper.gov.innih.gov

Scaffold Hopping: This approach involves replacing the central core structure, in this case, the imidazole ring of this compound, with a different ring system or a non-cyclic linker while aiming to preserve the key spatial arrangement of the substituents responsible for binding. chemrxiv.orgarxiv.org The goal is to find structurally distinct molecules that can interact with the same target binding site. For this compound, scaffold hopping could involve replacing the imidazole ring with other five- or six-membered heterocycles (e.g., pyrazole, furan, benzene) or even acyclic linkers, provided the relative positions of the methyl and carboxamide groups can be maintained or mimicked to some extent. nih.gov This can lead to compounds with altered ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and intellectual property landscapes. nih.gov

Isosteric Replacements: Isosteres are functional groups or atoms that share similar steric and electronic properties and can be interchanged within a molecule to modulate its physical, chemical, or biological characteristics while ideally maintaining biological activity or binding. nih.govu-tokyo.ac.jpsilae.it For this compound, isosteric replacements could be applied to the carboxamide groups (e.g., replacing -CONH- with -SO2NH-, -COO-, or a bioisosteric ring like tetrazole for the acidic proton) or the N-methyl groups (e.g., replacing -CH3 with -CF3 or other small alkyl groups). u-tokyo.ac.jpbeilstein-journals.orgnih.gov These replacements can influence properties such as metabolic stability, lipophilicity, and hydrogen bonding capacity, thereby impacting binding affinity and pharmacokinetic profiles. niper.gov.insilae.it The rational selection of isosteric replacements is often guided by an understanding of the interactions the original functional group makes with the target. nih.gov

Design and Synthesis of this compound-Based Affinity Tags and Fluorescent Probes

Chemical probes are valuable tools for studying biological systems, enabling the detection, localization, and functional characterization of biomolecules. This compound, as a small molecule, can serve as a starting point for designing and synthesizing chemical probes by conjugating it to reporter groups such as affinity tags or fluorophores. nih.govvcu.edu

Affinity Tags: this compound could be functionalized with affinity tags (e.g., biotin, His-tag mimetic) to facilitate the capture and isolation of its binding partners. frontiersin.org This typically involves introducing a handle (a reactive functional group like an amine, carboxylic acid, or alkyne/azide for click chemistry) onto the this compound scaffold at a position that does not interfere with its interaction site. The affinity tag is then attached to this handle through a stable linker. vcu.edu The resulting this compound-affinity tag conjugate can be used in pull-down experiments or other affinity-based techniques to identify proteins or other molecules that bind to this compound. neb.com

Fluorescent Probes: Conjugating this compound to a fluorophore allows for the visualization and study of its distribution, localization, and interaction dynamics in biological contexts using fluorescence microscopy and other spectroscopic methods. nih.govsioc-journal.cn Similar to affinity tags, a reactive handle is introduced onto the this compound structure, and a suitable fluorophore is attached via a linker. mdpi.com The choice of fluorophore depends on the desired excitation and emission wavelengths, quantum yield, and photostability. The linker design is crucial to ensure that the fluorophore does not impede the binding of the this compound moiety to its target and that the probe exhibits appropriate cellular permeability and localization. nih.gov While an antipyrine-based fluorescent probe has been reported for metal ion detection, this illustrates the general principle of developing fluorescent probes from small molecule scaffolds. mdpi.com Designing an this compound-based fluorescent probe would follow similar strategies, considering the specific properties and potential binding partners of this compound.

The synthesis of such probes requires careful planning to selectively introduce the handle onto the this compound scaffold and then couple it to the tag or fluorophore while preserving the integrity of the this compound structure. mdpi.comrsc.org

Combinatorial and Diversity-Oriented Synthesis of this compound-Like Libraries

To efficiently explore the chemical space around the this compound scaffold and identify novel analogues with desired properties, combinatorial synthesis and diversity-oriented synthesis (DOS) strategies can be employed. scispace.comscribd.com

Combinatorial Synthesis: This approach focuses on synthesizing large numbers of compounds by combining different building blocks in a systematic manner. scribd.comslideshare.net For this compound, a combinatorial library could be designed by varying the substituents on the imidazole ring or the carboxamide groups. By using a set of different amines for the carboxamide formation or different methylating agents or positions for the imidazole nitrogens, a library of this compound analogues with diverse functional groups and properties can be generated. 5z.com Solid-phase synthesis techniques are often utilized in combinatorial chemistry to facilitate purification and automation. scribd.comslideshare.net

Diversity-Oriented Synthesis (DOS): DOS aims to generate collections of molecules with significant structural diversity, often exploring different core scaffolds and stereochemistries, in contrast to the more focused appendage diversity typically achieved in combinatorial synthesis. scispace.comfrontiersin.orgmdpi.comcam.ac.uk Applying DOS to this compound could involve synthetic routes that diverge to produce not only this compound analogues but also molecules with related or entirely different core structures that share some features with this compound (e.g., the presence of amide groups or nitrogen-containing heterocycles). frontiersin.orgnih.gov This could involve employing complexity-generating reactions that build diverse scaffolds from common precursors related to this compound's structural elements. cam.ac.uk The goal of DOS in this context would be to create a library of this compound-like molecules that broadly samples the surrounding chemical space, increasing the chances of discovering novel chemotypes with desired binding or interaction profiles. mdpi.com

Advanced Analytical Methodologies for Antiphein in Research Environments

Chromatographic Separations for Antiphein Purity and Isomer Analysis

Chromatographic techniques are fundamental for separating complex mixtures, allowing for the isolation, purification, and analysis of individual components like this compound. These methods are crucial for assessing the purity of synthesized or extracted this compound and for resolving potential isomers. This compound has been mentioned in the context of chromatography in general lists of chemical compounds analyzed by these methods. manchester.ac.uknih.govscribd.comphysionet.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for this compound

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are widely used for the separation and analysis of non-volatile and semi-volatile compounds. This compound has been specifically mentioned in a study focusing on the monitoring of Ethimizol and its metabolites using high-performance liquid chromatography. nih.gov Another instance notes this compound in relation to temperature effects on retention in liquid chromatography, indicating its amenability to this technique. nlk.cz While these mentions confirm the application of HPLC to this compound, detailed method parameters, such as specific column types, mobile phases, or detection methods optimized for this compound purity and isomer analysis, were not extensively detailed in the provided search results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for analyzing compounds that can be vaporized without decomposition. While GC-MS is a standard technique for analyzing various substances, including some anti-inflammatory drugs and pesticides, specific research findings or detailed methodologies for the analysis of volatile this compound species using GC-MS were not provided in the search results. nih.govrestek.comgcms.cz this compound is listed among compounds that may be analyzed by GC-MS in general contexts. manchester.ac.uknih.govscribd.comphysionet.org

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility. It is known for its high separation efficiency and suitability for analyzing small molecules. While CE has been employed for the quantitative analysis of various non-steroidal anti-inflammatory drugs, specific applications or detailed methodologies for the analysis of this compound using CE were not found in the provided search results. nih.gov this compound is listed among compounds that may be analyzed by CE in general contexts. manchester.ac.uknih.govscribd.comphysionet.org

Hyphenated Techniques for Comprehensive this compound Profiling (e.g., LC-NMR, LC-MS/MS)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic or spectrometric detectors, enabling comprehensive profiling of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for the identification and quantification of compounds in complex matrices. LC-MS/MS, in particular, offers high sensitivity and selectivity through the use of multiple reaction monitoring (MRM). eurl-pesticides.eunih.govnih.gov this compound is listed in general databases alongside mentions of LC-MS and MS techniques. manchester.ac.uknih.govscribd.comphysionet.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) couples chromatographic separation with NMR spectroscopy, providing detailed structural information about eluting compounds. LC-NMR, often coupled with MS (LC-NMR-MS), is a powerful tool for the structure elucidation of components in mixtures without isolation. nih.govnih.govunige.ch While this compound appears in lists that mention NMR, specific research detailing the application of LC-NMR or LC-NMR-MS for comprehensive profiling or structural elucidation of this compound was not found in the provided search results. manchester.ac.uknih.govscribd.comphysionet.org

Based on the available information, while this compound can be analyzed by LC-MS/MS, specific details on comprehensive profiling of this compound and its related substances using hyphenated techniques like LC-NMR or LC-MS/MS were not provided in the search results.

Quantitative Method Development for this compound in Research Matrices (e.g., reaction mixtures, cell lysates)

Quantitative method development involves establishing accurate and reliable procedures to determine the concentration of a specific analyte in a given matrix. This is crucial in various research contexts, such as monitoring reaction yields or analyzing cellular uptake and metabolism. Quantitative analysis methods, including techniques like FTIR spectroscopy and capillary zone electrophoresis, have been developed for various compounds. nih.govscielo.org.arnih.gov While the PubChem entry for this compound exists nih.govuni.lu, and it has been mentioned in a study involving quantitative aspects related to its protective effect being decreased by Uracil dtic.mil, specific validated quantitative methods for determining this compound in diverse research matrices like reaction mixtures or cell lysates were not detailed in the provided search results. The application of chromatographic and hyphenated techniques discussed in the previous sections would typically form the basis for such quantitative methods, but matrix-specific protocols and validation data for this compound were not available.

Microfluidic and Miniaturized Platforms for this compound Analysis

Subject: Information Regarding Computational and Theoretical Chemistry Studies of this compound

This response addresses the request to generate an English article focusing solely on the chemical compound “this compound”, specifically structured around computational and theoretical chemistry studies as outlined.

Searches were conducted to gather information regarding computational and theoretical chemistry studies of this compound, including Quantum Mechanical (QM) calculations, Molecular Dynamics (MD) simulations, Cheminformatics, and Machine Learning approaches, as specified in the provided outline.

While "this compound" is identified as a known chemical compound with a PubChem entry (CID 120428) nih.govuni.lu, the conducted searches did not yield detailed research findings specifically pertaining to the computational and theoretical chemistry studies outlined in sections 8.1, 8.2, and 8.3 and their respective subsections for this compound. The available information primarily lists this compound as a compound and mentions its use in certain experimental contexts, such as studies on antiradiation agents and its classification as a MeSH term related to imidazoles.

Due to the absence of specific data and research findings from Quantum Mechanical calculations (including DFT and Ab Initio methods), Molecular Dynamics simulations (including enhanced sampling and free energy calculations), and Cheminformatics/Machine Learning applications specifically applied to this compound within the search results, it is not possible to generate the detailed, informative, and scientifically accurate content for each section and subsection of the provided outline as requested. Adhering strictly to the instructions to only include information within the explicit scope of the specified sections and subsections and based on the search results prevents the creation of these detailed computational chemistry sections.

Therefore, a comprehensive article structured around the provided computational chemistry outline for this compound cannot be generated based on the currently available search information.

Compound Information

Computational and Theoretical Chemistry Studies of Antiphein

Cheminformatics and Machine Learning Approaches in Antiphein Research

Predictive Modeling of this compound Chemical Space

Predictive modeling of chemical space involves using computational techniques to map and analyze the structural and property diversity of a collection of molecules. This helps in understanding the relationships between chemical structure and various properties, including potential biological activity. Chemical space is a multi-dimensional concept representing the structural and functional properties of molecules scispace.com. Visualizing chemical space can be done using methods like Generative Topographic Mapping (GTM) or Principal Component Analysis (PCA) nih.govscispace.commdpi.com. These models project molecules into a lower-dimensional space based on their descriptors, allowing for the identification of regions populated by molecules with specific characteristics nih.govmdpi.com.

For a compound like this compound (4-N,5-N,1-trimethylimidazole-4,5-dicarboxamide), predictive modeling could involve calculating a range of molecular descriptors (e.g., physicochemical properties, structural fingerprints) to define its position within a chemical space. By comparing this compound's position to that of known compounds with relevant activities, researchers could potentially infer its likely properties or identify areas of chemical space structurally or functionally similar to this compound. This could involve analyzing its molecular weight (196.21 g/mol ), molecular formula (C8H12N4O2), XLogP3 (-0.8), and other computed properties nih.govuni.lu. While the search results did not yield specific studies modeling the chemical space of this compound, the general application of these methods to diverse compound sets, such as antimalarials or CYP17A1 inhibitors, illustrates the methodology nih.govmdpi.com. Such studies often involve building models that link molecular structure to activity or other properties nih.gov.

Virtual Screening for this compound Analogues

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify potential hits that are likely to bind to a specific biological target or possess desired properties. VS can be broadly classified into structure-based and ligand-based methods. Structure-based VS utilizes the 3D structure of the target protein to predict how compounds might bind, commonly employing docking algorithms chemrxiv.orgscielo.br. Ligand-based VS relies on the similarity principle, where molecules similar to known active compounds are likely to have similar activity chemrxiv.org.

Given the structure of this compound, virtual screening could be employed to search databases of commercially available or synthetically accessible compounds for molecules that are structurally similar (ligand-based VS) or predicted to bind to the same target if a target for this compound were known (structure-based VS). The increasing size of virtual libraries, now reaching billions of compounds, necessitates efficient VS methods schrodinger.comenamine.netchemrxiv.orgarxiv.org. Advanced techniques, including machine learning and deep learning, are being integrated into VS workflows to improve accuracy and speed frontiersin.orgnih.govbiorxiv.orgarxiv.org. For instance, deep learning models can analyze large chemical spaces and predict ligand properties frontiersin.org. While no specific virtual screening studies for this compound analogues were found, the methodology is widely applicable in drug discovery to identify compounds with similar scaffolds or predicted biological activity symeres.comscielo.br.

De Novo Design of this compound-like Structures Using Computational Algorithms

De novo design is a computational approach that aims to generate novel molecular structures with desired properties from scratch, rather than screening existing libraries osti.govschrodinger.com. These algorithms build molecules atom by atom or fragment by fragment, guided by specific design criteria, which can include predicted binding affinity to a target, physicochemical properties, or similarity to a known scaffold osti.gov. Common strategies include grow, fragment-link, and sampling methods osti.gov. The process often involves evaluating generated structures based on primary constraints like geometry, chemistry for binding, or similarity to known ligands, and can incorporate predictions for properties like ADMET and synthetic accessibility osti.gov.

Computational algorithms for de novo design are increasingly sophisticated, incorporating machine learning and AI to navigate vast chemical spaces and optimize multiple objectives simultaneously ardigen.comschrodinger.comfrontiersin.org. For example, recurrent neural networks and transformers can perform multi-objective optimization, considering factors like potency, selectivity, and solubility frontiersin.org. AI algorithms can aid in the design of new drug candidates with desired specifications ardigen.com. Applying de novo design to this compound could involve using its core imidazole-4,5-dicarboxamide structure as a starting point or defining a set of desired properties based on this compound's characteristics. Algorithms could then generate novel molecules incorporating features of this compound while potentially optimizing for enhanced properties or predicted interactions. This approach can lead to the discovery of entirely new chemical entities and scaffolds schrodinger.com. While the search results highlight successful applications of de novo design in generating novel structures for various targets, including antibodies and small molecule inhibitors, specific efforts focused on designing molecules like this compound were not identified ardigen.comschrodinger.combiorxiv.org.

Methodological Innovations and Future Trajectories in Antiphein Research

Emerging Technologies for High-Throughput Screening of Antiphein Chemical Interactions (in vitro)

High-throughput screening (HTS) is a well-established method for rapidly evaluating large libraries of compounds against a specific biological target or chemical interaction in vitro. This approach is crucial for identifying potential candidates with desired activities from vast collections of molecules. HTS assays are designed to be fast, standardized, and cost-effective, enabling the screening of thousands to millions of compounds nih.gov, nih.gov, sketchfab.com.

For this compound, HTS could be employed to systematically investigate its interactions with a wide range of biological macromolecules, such as enzymes, receptors, or nucleic acids, or to assess its participation in various chemical reactions. This could involve setting up miniaturized assay formats, often in 96, 384, or 1536-well plates, where this compound is introduced to target molecules or reaction systems, and the resulting interactions or transformations are measured using automated detection systems like plate readers nih.gov.

Quantitative high-throughput screening (qHTS) provides concentration-response data, offering more detailed information about the potency and efficacy of interactions wikipedia.org, sketchfab.com. This would be invaluable for understanding the dose-dependent effects of this compound in various in vitro systems. HTS can also be applied to assess chemical toxicity in vitro, providing rapid data on potential adverse interactions nih.gov, wikipedia.org, sketchfab.com.

The application of HTS to this compound research would involve:

Developing specific in vitro assays tailored to the hypothesized or known chemical properties and potential activities of this compound.

Creating or accessing diverse libraries of molecules (e.g., proteins, substrates, other small molecules) to screen against this compound.

Utilizing robotic systems for precise liquid handling and assay execution to ensure reproducibility and speed.

Implementing sophisticated data analysis pipelines to process the large datasets generated by HTS, identify "hits," and prioritize further investigation.

Table 1: Illustrative High-Throughput Screening (HTS) Assay Types Applicable to this compound Research

| Assay Type | Description | Potential Application for this compound | Detection Method Examples |

| Binding Assays | Measure the affinity of a compound to a target molecule. | Determining if this compound binds to specific proteins or nucleic acids. | Fluorescence polarization, FRET |

| Enzyme Activity Assays | Measure the effect of a compound on enzyme kinetics. | Assessing if this compound activates or inhibits enzymatic reactions. | Spectrophotometry, Fluorimetry |

| Cell-Based Assays | Measure cellular responses to a compound. | Evaluating this compound's effects on cell viability, signaling pathways. | Luminescence, Fluorescence imaging |

| Receptor-Ligand Interaction | Measure the interaction between a compound and a cellular receptor. | Studying this compound's interaction with specific cell surface receptors. | Radioligand binding, BRET |

| Chemical Reactivity Screening | Evaluating compound participation in or influence on chemical transformations. | Identifying reactions where this compound acts as a reactant or catalyst. | Mass spectrometry, Chromatography |

HTS, supported by advancements in automation and data processing, offers a powerful engine for the initial, broad exploration of this compound's chemical interactions and potential activities in a controlled in vitro environment.

Integration of Artificial Intelligence and Robotics in this compound Synthesis and Discovery

The integration of Artificial Intelligence (AI) and robotics is revolutionizing chemical synthesis and discovery, offering unprecedented speed, efficiency, and the ability to explore novel chemical space wikipedia.org, wikidoc.org, wikipedia.org, wikipedia.org. For this compound, this convergence holds significant promise for optimizing its synthesis and accelerating the discovery of related or novel architectures with desirable properties.

AI algorithms, particularly machine learning models, can process vast amounts of chemical data, including reaction conditions, yields, and structural information, to predict optimal synthetic routes and reaction parameters for this compound researchgate.net, nih.gov. Generative AI can even propose entirely new molecular structures with predicted properties, potentially leading to the discovery of novel this compound analogs or compounds with enhanced characteristics wikipedia.org, guidetopharmacology.org, nih.gov.

Robotics complements AI by enabling the automated execution of synthesis and experimental procedures. Autonomous synthesis robots, guided by AI, can perform experiments around the clock, test numerous reaction conditions in parallel, and collect high-quality data with minimal human intervention wikipedia.org, researchgate.net, wikidoc.org. This significantly accelerates the iterative process of synthesis optimization and discovery. For example, systems like "RoboChem" have demonstrated the ability to optimize reaction conditions for multiple molecules in a week, a task that would take a human chemist significantly longer wikipedia.org, researchgate.net.

The application of AI and robotics in this compound research could involve:

AI-driven Retrosynthesis: Using AI to analyze the structure of this compound and propose efficient synthetic routes from readily available starting materials.

Automated Synthesis Optimization: Employing robotic platforms to automatically vary reaction parameters (temperature, solvent, catalyst, reactant ratios) for this compound synthesis and using AI to analyze the results and suggest further optimizations.

De Novo Design and Synthesis of Analogs: Utilizing generative AI to design novel compounds structurally related to this compound with predicted improved properties, followed by automated synthesis and testing of these candidates.

Predictive Modeling: Building AI models trained on experimental data to predict the properties or reactivity of potential this compound derivatives before they are synthesized.

Table 2: Impact of AI and Robotics on Chemical Synthesis and Discovery

| Technology Aspect | Traditional Approach | AI and Robotics Integrated Approach | Impact on this compound Research |

| Synthesis Planning | Manual, based on literature/experience | AI-driven retrosynthesis, predictive modeling | Faster identification of efficient synthetic routes. |

| Reaction Optimization | Manual, trial-and-error | Automated experimentation, AI analysis | Rapid optimization of synthesis conditions, higher yields. |

| New Compound Design | Intuition, structure-activity relationships | Generative AI, de novo design | Discovery of novel this compound analogs with tailored properties. |

| Experimental Throughput | Limited by human capacity | Autonomous robots, 24/7 operation | Significant acceleration of synthesis and testing cycles. |

| Data Analysis | Manual, time-consuming | Automated data processing and interpretation | Faster insights from experimental results, informed decisions. |

The synergy between AI and robotics offers a powerful toolkit to overcome synthetic challenges associated with this compound and to explore a broader chemical space for related compounds with enhanced or novel characteristics.

Development of Advanced Biosensors and Nanosensors for this compound Detection (for research purposes)

The development of advanced biosensors and nanosensors is critical for the sensitive, selective, and rapid detection and quantification of chemical compounds in complex matrices for research purposes guidetopharmacology.org, uni.lu, fishersci.ca. For this compound research, such sensors could provide invaluable tools for monitoring its presence, concentration, and interactions in various experimental settings.

Biosensors typically integrate a biological recognition element (like an enzyme, antibody, or nucleic acid) with a transducer that converts the biological recognition event into a measurable signal (electrical, optical, mechanical, etc.) guidetopharmacology.org, fishersci.ie. Nanosensors leverage the unique properties of nanomaterials to enhance sensitivity, selectivity, and enable miniaturization fishersci.ca, nih.gov, fishersci.ie.

For research on this compound, tailored biosensors or nanosensors could be developed for:

Real-time Monitoring: Tracking this compound concentration changes in reaction mixtures or biological samples during in vitro experiments.

Interaction Studies: Detecting and quantifying the binding of this compound to target molecules or cellular components.

High-Sensitivity Detection: Enabling the detection of very low concentrations of this compound, which might be relevant in certain research scenarios.

Spatial Localization: Potentially visualizing the distribution of this compound in complex in vitro systems.

Examples of relevant sensor technologies include electrochemical biosensors utilizing nanomaterials like graphene or carbon nanotubes for enhanced signal transmission, and optical biosensors based on fluorescence or surface plasmon resonance cenmed.com, fishersci.ca, fishersci.ie. The integration of microfluidics can further enhance these sensors by enabling automated sample handling and multiplexed analysis wikipedia.org.

Table 3: Types of Advanced Sensors and Their Potential in this compound Research

| Sensor Type | Principle | Nanomaterial Enhancement Examples | Potential Application for this compound Research |

| Electrochemical Sensors | Measure electrical changes upon analyte binding | Nanoparticles (Au, Ag), Carbon Nanotubes, Graphene | Highly sensitive detection, monitoring redox activity if applicable. |

| Optical Sensors | Measure changes in light properties | Quantum Dots, Plasmonic Nanoparticles | Label-free detection, real-time interaction analysis, fluorescence-based assays. |

| Piezoelectric Sensors | Measure mass changes on sensor surface | Nanomaterials for increased surface area | Detecting binding events, quantifying adsorbed this compound. |

| Field-Effect Transistor (FET) Sensors | Measure changes in electrical conductivity | Semiconductor Nanowires, 2D Materials | Highly sensitive and label-free detection. |

The development of specific, robust biosensors and nanosensors for this compound would provide researchers with powerful tools for in-depth study of its behavior and interactions in various experimental contexts.

Interdisciplinary Convergence in this compound Studies (e.g., Materials Science, Systems Chemistry)

Modern chemical research increasingly thrives at the intersection of traditional disciplines researchgate.net, conicet.gov.ar, wikipedia.org. Investigating a compound like this compound from an interdisciplinary perspective, particularly by converging with fields such as Materials Science and Systems Chemistry, can unlock new avenues of understanding and potential applications.

Materials Science: The interaction of this compound with different materials, or its potential incorporation into novel materials, can be explored. This could involve studying its adsorption onto surfaces, its behavior within polymer matrices, or its influence on the properties of composite materials,, conicet.gov.ar,,. For instance, understanding how this compound interacts with nanomaterials could be relevant for developing advanced sensors or delivery systems for research purposes fishersci.ca, fishersci.ie. Researchers in materials science, drawing on chemistry, physics, and engineering, are adept at characterizing material properties and designing new materials with specific functionalities, conicet.gov.ar, wikipedia.org.